molecular formula C9H7FO2 B11916863 (6-Fluorobenzofuran-2-yl)methanol

(6-Fluorobenzofuran-2-yl)methanol

Cat. No.: B11916863
M. Wt: 166.15 g/mol
InChI Key: HSIXMWFYOVJHPE-UHFFFAOYSA-N
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Description

(6-Fluorobenzofuran-2-yl)methanol is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a fluorine atom at the 6th position and a methanol group at the 2nd position of the benzofuran ring gives this compound unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluorobenzofuran-2-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 6-fluorobenzofuran.

    Functional Group Introduction:

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform reaction conditions.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Implementing purification techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: (6-Fluorobenzofuran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of benzofuran with different functional groups, enhancing the compound’s versatility in chemical synthesis.

Scientific Research Applications

(6-Fluorobenzofuran-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6-Fluorobenzofuran-2-yl)methanol involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways: It may modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

    Benzofuran: The parent compound without the fluorine and methanol groups.

    6-Fluorobenzofuran: Lacks the methanol group.

    2-Hydroxybenzofuran: Lacks the fluorine atom.

Uniqueness: (6-Fluorobenzofuran-2-yl)methanol is unique due to the presence of both the fluorine atom and the methanol group, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

IUPAC Name

(6-fluoro-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C9H7FO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2

InChI Key

HSIXMWFYOVJHPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)OC(=C2)CO

Origin of Product

United States

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